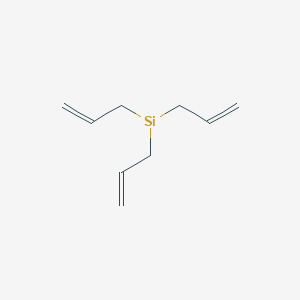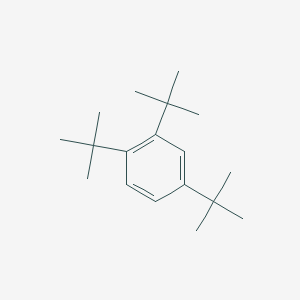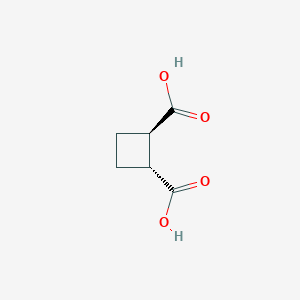
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (MPPCA) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrazole, which is a five-membered ring with two nitrogen atoms and three carbon atoms. MPPCA shares the same basic structure as pyrazole, but with a methyl group attached to the 1-position of the phenyl group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry and physiology, and has been found to have interesting properties and potential uses.
Scientific Research Applications
Structural and Spectral Studies : 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been the subject of structural, spectral, and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction. These studies aid in understanding the molecular properties and behavior of such compounds (Viveka et al., 2016).
Antibacterial Screening : Derivatives like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for antibacterial activities. Some of these compounds show good antibacterial properties (Maqbool et al., 2014).
Nonlinear Optical Materials : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have potential as nonlinear optical (NLO) materials, useful in photonics and optoelectronics (Chandrakantha et al., 2013).
Synthesis of Acylamides and Auxin Activities : Studies on substituted-1H-pyrazole-5-formic acid and thiadiazole-2-ammonia have led to the synthesis of new compounds with varied biological activities, including auxin activities which are vital in plant growth and development (Yue et al., 2010).
Coordination Chemistry : Research on pyrazole-dicarboxylate acid derivatives has contributed to the synthesis and characterization of novel coordination complexes with metals like Cu, Co, and Zn, important in the field of coordination chemistry and material science (Radi et al., 2015).
Selective Electron Transfer in Organic Compounds : Studies on pyrazole ester derivatives have explored their interaction with molecules like acetone, contributing to understanding selective electron transfer mechanisms, which are crucial in many chemical and biological processes (Tewari et al., 2014).
Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to have significant antifungal activity against various phytopathogenic fungi, indicating potential agricultural applications (Du et al., 2015).
Analgesic and Anti-inflammatory Agents : Certain 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing potential therapeutic applications (Gokulan et al., 2012).
Cancer Research : Derivatives of 1H-pyrazole-3-carboxylic acid have been utilized in cancer research, particularly in the development of molecular targeted therapy, indicating its role as an intermediate in synthesizing biologically active compounds (Liu et al., 2017).
Dye Synthesis : 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used in synthesizing heterocyclic dyes, showcasing its role in the field of dye chemistry and materials science (Tao et al., 2019).
Mechanism of Action
Target of Action
3-Methyl-1-phenylpyrazole-5-carboxylic acid is a potent and selective inhibitor of D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
The compound interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of D-amino acids, leading to a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of this process .
Biochemical Pathways
The primary biochemical pathway affected by 3-methyl-1-phenylpyrazole-5-carboxylic acid is the D-amino acid oxidation pathway . By inhibiting DAO, the compound disrupts this pathway, leading to an accumulation of D-amino acids and a decrease in the levels of hydrogen peroxide and ammonia .
Result of Action
The inhibition of DAO by 3-methyl-1-phenylpyrazole-5-carboxylic acid has been shown to protect DAO cells from oxidative stress induced by D-serine . Additionally, the compound specifically prevents formalin-induced tonic pain .
Action Environment
The action, efficacy, and stability of 3-methyl-1-phenylpyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with DAO . Furthermore, temperature and the presence of other substances can also affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . It interacts with DAO, protecting DAO cells from oxidative stress induced by D-Serine . The nature of these interactions involves the compound’s ability to prevent formalin-induced tonic pain .
Cellular Effects
The compound’s effects on cells are primarily related to its role as a DAO inhibitor . By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-Serine . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with DAO . As a DAO inhibitor, it can prevent the oxidation of D-amino acids, thereby reducing the production of hydrogen peroxide and other reactive oxygen species that can cause cellular damage .
properties
IUPAC Name |
5-methyl-2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWQEWCCJFUHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377778 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1136-76-1 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing metal complexes with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid?
A: The study investigated the synthesis and characterization of six new metal complexes utilizing this compound (HL1) as a ligand. The researchers aimed to explore the structural diversity and potential antibacterial properties of these complexes. By coordinating HL1 with metals like cobalt, nickel, and copper, and incorporating 4,4′-bipyridine as a bridging ligand, they successfully created complexes with distinct 1-D structures that further extended into 3-D supramolecular networks through hydrogen bonding interactions []. This exploration of different metal centers and their resulting structures contributes to understanding the coordination behavior of HL1 and its potential for developing novel materials with interesting properties, such as antibacterial activity.
Q2: What were the findings regarding the antibacterial activity of these metal complexes?
A: The research explored the antibacterial activity of the synthesized metal complexes against various bacteria. While the specific bacterial strains and the extent of activity are not detailed in the provided abstract, the study does mention comparing the antibacterial activities of the metal complexes to those of the free ligands []. This comparison is crucial for understanding if complexation enhances the antibacterial properties compared to the free this compound. Such investigations are essential for identifying potentially promising candidates for further development as antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

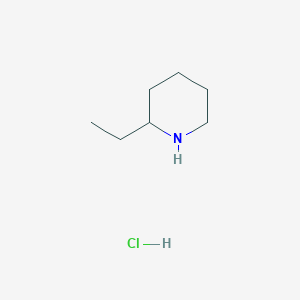



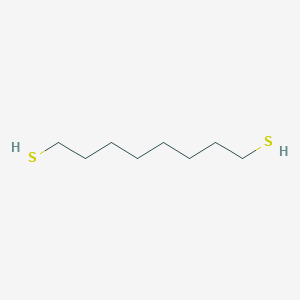
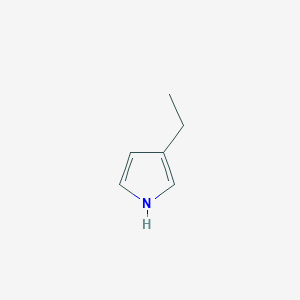

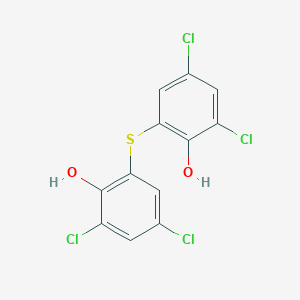

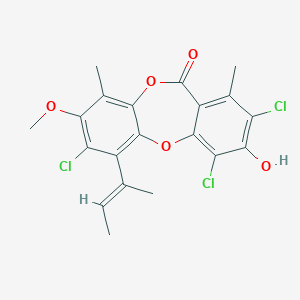
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
